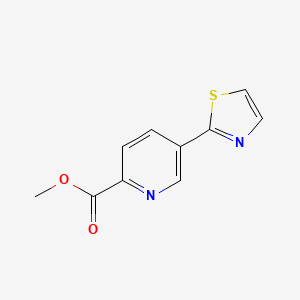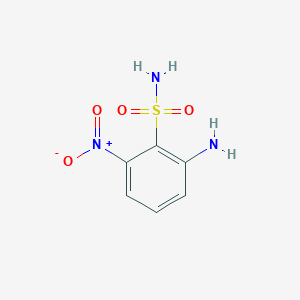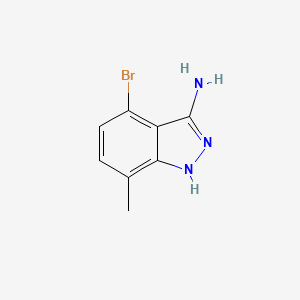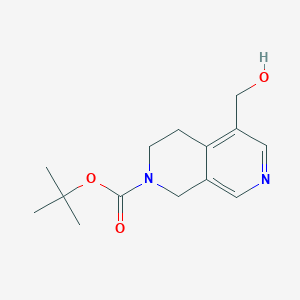
5-(thiazol-2-yl)pyridine-2-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1809268-33-4 . It has a molecular weight of 220.25 and its IUPAC name is methyl 5-(thiazol-2-yl)picolinate .
Synthesis Analysis
The synthesis of thiazole derivatives, including “Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate”, often involves cyclization reactions . For instance, a series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized by the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates and 2-bromo-1-(4-substituted phenyl)ethanones .
Molecular Structure Analysis
The molecular structure of “Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate” can be represented by the InChI Code: 1S/C10H8N2O2S/c1-14-10(13)8-3-2-7(6-12-8)9-11-4-5-15-9/h2-6H,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .
Physical And Chemical Properties Analysis
“Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate” has a molecular weight of 220.25 . Its InChI Code is 1S/C10H8N2O2S/c1-14-10(13)8-3-2-7(6-12-8)9-11-4-5-15-9/h2-6H,1H3 , which provides information about the number and arrangement of atoms in the molecule.
Applications De Recherche Scientifique
Activité antioxydante
Les dérivés du thiazole se sont avérés agir comme des antioxydants . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages cellulaires causés par les radicaux libres, des molécules instables que l'organisme produit en réaction aux pressions environnementales et autres.
Activité analgésique
Des composés apparentés au thiazole ont été trouvés avoir des propriétés analgésiques (soulagement de la douleur) . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments contre la douleur.
Activité anti-inflammatoire
Les dérivés du thiazole auraient une activité anti-inflammatoire . Cela signifie qu'ils pourraient potentiellement être utilisés dans le traitement des affections caractérisées par une inflammation.
Activité antimicrobienne
Les composés thiazoliques ont montré une inhibition considérable contre certaines bactéries telles qu'Escherichia coli et Staphylococcus aureus . Cela suggère une utilisation potentielle dans le développement de nouveaux médicaments antimicrobiens.
Activité antivirale
Les dérivés du thiazole ont également été trouvés avoir des propriétés antivirales . Cela pourrait les rendre utiles dans le traitement de diverses infections virales.
Activité diurétique
Certains composés thiazoliques se sont avérés avoir des effets diurétiques . Les diurétiques aident l'organisme à éliminer l'excès d'eau et de sel.
Activité anticonvulsivante
Les dérivés du thiazole auraient une activité anticonvulsivante . Cela suggère une utilisation potentielle dans le traitement d'affections comme l'épilepsie.
Activité antitumorale ou cytotoxique
Les composés thiazoliques se sont avérés avoir des propriétés antitumorales ou cytotoxiques . Cela signifie qu'ils pourraient potentiellement être utilisés dans le traitement du cancer.
Orientations Futures
Thiazole derivatives, including “Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate”, have shown notable pharmacological actions . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that there is potential for future research and development in this area.
Mécanisme D'action
Target of Action
Thiazole derivatives, which include methyl 5-(thiazol-2-yl)pyridine-2-carboxylate, have been found to interact with a wide range of biological targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially leading to a range of biological effects .
Biochemical Pathways
Molecules containing a thiazole ring, such as methyl 5-(thiazol-2-yl)pyridine-2-carboxylate, may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Analyse Biochimique
Biochemical Properties
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate, have been shown to exhibit antimicrobial, anti-inflammatory, and antioxidant properties . These interactions often involve the binding of the compound to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, the compound can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.
Cellular Effects
The effects of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate may also impact the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage.
Molecular Mechanism
The molecular mechanism of action of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as sustained inhibition of inflammatory pathways or prolonged antioxidant activity.
Dosage Effects in Animal Models
The effects of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activity. At higher doses, it may cause toxic or adverse effects, such as cytotoxicity or organ damage . Studies have shown that there are threshold effects, where the compound’s activity significantly changes at specific dosage levels. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s activity and duration of action. Additionally, Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate may affect metabolic flux or metabolite levels, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate may accumulate in the nucleus, where it can modulate gene expression by interacting with nuclear proteins.
Propriétés
IUPAC Name |
methyl 5-(1,3-thiazol-2-yl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-14-10(13)8-3-2-7(6-12-8)9-11-4-5-15-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCFYORGOSQJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate](/img/structure/B1381745.png)

![8-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B1381748.png)
![2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate](/img/structure/B1381750.png)

![5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1381752.png)
![6-Bromo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1381753.png)

